![molecular formula C20H21N3O3S B2563805 N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide CAS No. 1007267-23-3](/img/structure/B2563805.png)
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of your compound would be expected to contain an imidazole ring, a sulfinyl group, and a 4-methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule. Unfortunately, I was unable to find specific structural information for your compound .Scientific Research Applications
Effects on Mucin Biosynthesis
- Mucosal Protective Actions : Certain anti-acid secretory agents, including compounds with structural similarities to the compound , have been shown to stimulate mucin biosynthesis in rat gastric mucosa. These findings suggest that these drugs may not only inhibit acid secretion but also promote gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Imidazole derivatives, which are structurally related to the compound, have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds demonstrated significant antimicrobial properties (Kumaraswamy Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antiparasitic Bioactivity
- Effectiveness Against Parasites : Another study synthesized imidazole derivatives and tested them against unicellular parasites. The compounds showed antiparasitic bioactivity in the micromolar range, suggesting potential as antiparasitic agents (Hernández-Núñez, Tlahuext, Moo-Puc, Torres-Gómez, Reyes-Martínez, Cedillo-Rivera, Nava-Zuazo, & Navarrete-Vázquez, 2009).
Anticonvulsant Activity
- Potential in Treating Seizures : A study on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share a core structure with the compound of interest, showed that they have potential anticonvulsant activity, particularly against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Anti-inflammatory and Antioxidant Activities
- Inflammation and Oxidative Stress : Compounds with a similar imidazole structure have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds showed promising results in this area (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Corrosion Inhibition
- Protection Against Corrosion : Research on benzimidazole derivatives showed their efficacy as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-18(16-8-10-17(26-2)11-9-16)13-22-20(23)27(25)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZECVFWRBRAJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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